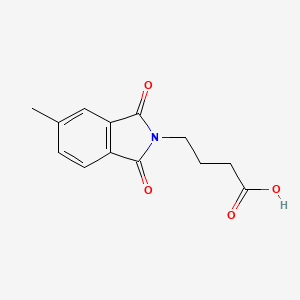

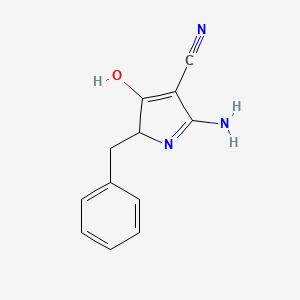

![molecular formula C11H20N2O3 B6142247 (2S)-3-methyl-2-[(pyrrolidine-1-carbonyl)amino]pentanoic acid CAS No. 2648910-49-8](/img/structure/B6142247.png)

(2S)-3-methyl-2-[(pyrrolidine-1-carbonyl)amino]pentanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

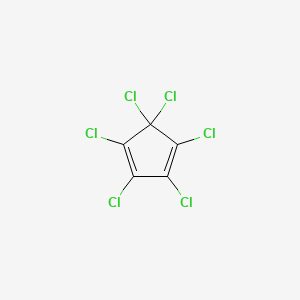

This compound is a derivative of pentanoic acid (a five-carbon carboxylic acid), with an amino group that is further modified with a pyrrolidine-1-carbonyl group . The presence of the carboxylic acid, amine, and pyrrolidine functional groups could potentially make this compound interesting for various chemical reactions.

Molecular Structure Analysis

The compound contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom. It also contains a carboxylic acid group and an amine group, both of which can participate in hydrogen bonding .Chemical Reactions Analysis

The compound contains several functional groups that could potentially undergo various chemical reactions. For example, the carboxylic acid group could react with amines to form amides, or with alcohols to form esters . The amine group could potentially undergo reactions with carbonyl compounds to form imines or enamines .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the carboxylic acid group could potentially make this compound acidic. Additionally, the presence of both a carboxylic acid group and an amine group could potentially make this compound zwitterionic, which could influence its solubility in water .Aplicaciones Científicas De Investigación

(2S)-3-MPCA has been studied extensively for its potential applications in scientific research. It has been used as a model compound for studying protein structure and function, as well as for studying the effects of amino acid modifications on protein structure and function. It has also been used to study the effects of post-translational modifications on proteins, and to investigate the role of amino acid side-chains in protein interactions. In addition, (2S)-3-MPCA has been used to study enzyme-catalyzed reactions, and to investigate the effects of amino acid modifications on enzyme activity.

Mecanismo De Acción

(2S)-3-MPCA acts as a substrate for several enzymes that are involved in the metabolism of proteins and other biological molecules. In particular, (2S)-3-MPCA is a substrate for the enzyme pyrrolidinecarboxylate decarboxylase, which catalyzes the decarboxylation of (2S)-3-MPCA to form (2S)-3-methyl-2-pyrrolidone. This reaction is important for the metabolism of proteins, as it allows for the release of amino acid side-chains from proteins. In addition, (2S)-3-MPCA is a substrate for the enzyme pyrrolidinecarboxylate reductase, which catalyzes the reduction of (2S)-3-MPCA to form (2S)-3-methyl-2-pyrrolidone. This reaction is important for the metabolism of proteins, as it allows for the release of amino acid side-chains from proteins.

Biochemical and Physiological Effects

(2S)-3-MPCA has been shown to have a variety of biochemical and physiological effects. In particular, it has been shown to have an effect on the activity of enzymes involved in the metabolism of proteins and other biological molecules. In addition, (2S)-3-MPCA has been shown to have an effect on the structure and function of proteins, and to have an effect on the activity of enzymes involved in the metabolism of carbohydrates. Finally, (2S)-3-MPCA has been shown to have an effect on the activity of enzymes involved in the metabolism of lipids.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

(2S)-3-MPCA has several advantages when used in laboratory experiments. First, it is a relatively stable compound, making it ideal for use in experiments that require long-term storage of samples. Second, it is a relatively small molecule, making it easy to handle and manipulate in the laboratory. Third, it is a relatively inexpensive compound, making it cost-effective for use in experiments. Finally, it is a naturally occurring compound, making it readily available for use in experiments.

However, there are also some limitations to using (2S)-3-MPCA in laboratory experiments. First, it is a relatively small molecule, making it difficult to detect in experiments that require the detection of small molecules. Second, it is a relatively unstable compound, making it difficult to use in experiments that require long-term storage of samples. Finally, it is a relatively expensive compound, making it costly to use in experiments.

Direcciones Futuras

There are several potential future directions for research involving (2S)-3-MPCA. First, further research could be conducted to investigate the effects of amino acid modifications on protein structure and function. Second, further research could be conducted to investigate the effects of post-translational modifications on protein structure and function. Third, further research could be conducted to investigate the effects of amino acid side-chains on protein interactions. Fourth, further research could be conducted to investigate the effects of (2S)-3-MPCA on enzyme-catalyzed reactions. Finally, further research could be conducted to investigate the effects of (2S)-3-MPCA on the metabolism of proteins, carbohydrates, and lipids.

Métodos De Síntesis

(2S)-3-MPCA can be synthesized from a variety of starting compounds. The most common method for synthesizing (2S)-3-MPCA involves the reaction of a pyrrolidine-1-carbonyl chloride with a primary amine in an aqueous solution. This reaction produces a pyrrolidine-1-carbonyl amide, which can then be hydrolyzed to yield (2S)-3-MPCA. Other methods of synthesis include the reaction of a pyrrolidine-1-carbonyl chloride with an alkyl halide, the reaction of a pyrrolidine-1-carbonyl chloride with an alkyl amine, and the reaction of a pyrrolidine-1-carbonyl chloride with an alkyl sulfonate.

Safety and Hazards

Propiedades

IUPAC Name |

(2S)-3-methyl-2-(pyrrolidine-1-carbonylamino)pentanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O3/c1-3-8(2)9(10(14)15)12-11(16)13-6-4-5-7-13/h8-9H,3-7H2,1-2H3,(H,12,16)(H,14,15)/t8?,9-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTOQGKOUGRAJPY-GKAPJAKFSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)O)NC(=O)N1CCCC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(C)[C@@H](C(=O)O)NC(=O)N1CCCC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

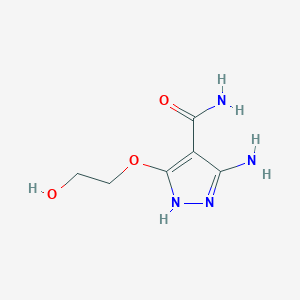

![2-[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]benzoic acid](/img/structure/B6142188.png)

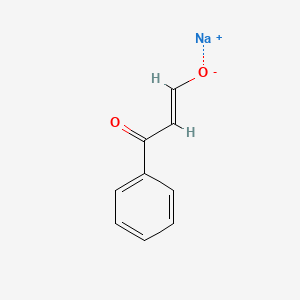

![methyl 7-methyl-4-oxo-2-sulfanyl-3H,4H-pyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B6142204.png)

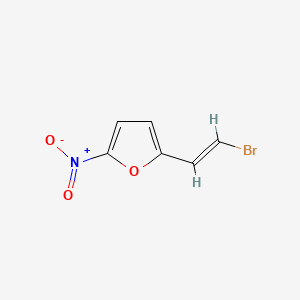

![4-[2-(1H-imidazol-5-yl)-1,3-thiazol-4-yl]pyridine](/img/structure/B6142236.png)

![11-nitro-8lambda6-thia-2,3,5,7-tetraazatricyclo[7.4.0.0,2,6]trideca-1(13),3,5,9,11-pentaene-8,8-dione](/img/structure/B6142246.png)

![4-[amino(nitroso)methylidene]-N,N-dimethyl-1,4-dihydropyridin-2-amine](/img/structure/B6142253.png)